molecular formula C7H5N3O2 B1294632 4-Nitro-1H-indazole CAS No. 2942-40-7

4-Nitro-1H-indazole

Cat. No.: B1294632
CAS No.: 2942-40-7
M. Wt: 163.13 g/mol
InChI Key: WBTVZVUYPVQEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1H-indazole (CAS: 2942-40-7) is a nitro-substituted indazole derivative with a nitro group at the C4 position of the six-membered aromatic ring. This compound is widely used as a synthetic intermediate in pharmaceutical and materials chemistry due to its versatile reactivity . Key applications include its role in synthesizing sulfonamide derivatives (e.g., N-(1H-Indazol-4-yl)-4-sulfonamides) , C–H arylation precursors , and intermediates for bioactive molecules. Its structure has been validated via NMR, HRMS, and X-ray crystallography .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-indazole can be achieved through various methods. One common approach involves the nitration of 1H-indazole. This process typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 4-position.

Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-nitrobenzylamine with hydrazine can lead to the formation of this compound through an intramolecular cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and safety of the nitration reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. For example, the reaction with nucleophiles such as amines or thiols can lead to the formation of substituted indazole derivatives.

    Oxidation: Although less common, the indazole ring can undergo oxidation under specific conditions to form oxo-indazole derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4-Amino-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: Oxo-indazole derivatives.

Scientific Research Applications

Antimicrobial Activity

4-Nitro-1H-indazole has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, as summarized in the table below:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in response to rising antibiotic resistance .

Anticancer Potential

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, compounds synthesized from this scaffold have shown activity against various cancer cell lines, including HT29 (colonic cancer) and A549 (lung cancer). These compounds can induce cell cycle arrest and apoptosis, highlighting their therapeutic potential .

Anti-inflammatory Effects

Studies have identified this compound derivatives as potential anti-inflammatory agents. They may inhibit specific signaling pathways involved in inflammation, thereby providing therapeutic benefits in conditions characterized by excessive inflammation .

Synthesis of Heterocyclic Compounds

This compound serves as an important intermediate in the synthesis of more complex heterocycles. For example, it can undergo palladium-catalyzed oxidative arylation to produce C7-substituted indazoles, which are valuable in medicinal chemistry . The following table summarizes various synthetic strategies involving this compound:

Reaction TypeDescriptionYield (%)
Palladium-catalyzed arylationDirect arylation at C7 position using various arenes as coupling partnersModerate to good
N-glycosylationSynthesis of ribonucleosides from this compound66% (thermodynamic)
Alkylation with dibromoethaneFormation of N-(2-bromoethyl)- and N-vinyl-nitro-1H-indazolesReasonable amounts

These reactions illustrate the versatility of this compound in generating diverse chemical entities .

Material Science

Beyond its medicinal uses, this compound has potential applications in material science. Its derivatives can be utilized in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. The unique electronic properties imparted by the nitro group make these compounds suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several nitroindazole derivatives against common pathogens. The results indicated that modifications to the nitro group significantly influenced the MIC values, suggesting that structural optimization could enhance efficacy .

Case Study 2: Anticancer Activity

In a recent investigation, a series of this compound derivatives were tested for anticancer activity. One compound exhibited selective cytotoxicity towards HT29 cells while sparing normal cells, indicating its potential as a targeted therapy for colorectal cancer .

Mechanism of Action

The mechanism of action of 4-Nitro-1H-indazole and its derivatives often involves the interaction with specific molecular targets. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Reactivity Differences

  • Formaldehyde Addition :
    4-Nitro-1H-indazole reacts with formaldehyde to yield both 1-CH₂OH and 2-CH₂OH derivatives, unlike 5-nitro- and 6-nitro-1H-indazoles, which exclusively form 1-CH₂OH products. This dual reactivity arises from the nitro group’s electronic effects at C4, stabilizing alternative transition states .
  • C–H Arylation :
    In this compound, regioselective C3 or C7 arylation is achievable using solvent/ligand systems (e.g., Pd(OAc)₂ with PPh₃ in water for C3 vs. phen in DMA for C7) . This contrasts with 5-nitroindazoles, where steric hindrance from the nitro group limits such flexibility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) LogP (Calculated) Solubility (mg/mL) Spectral Data (¹H NMR δ, ppm)
This compound 203–205 1.78 0.5 in DMSO 8.85 (s, 1H, H3), 8.20 (d, 1H, H5)
7-Nitro-1H-indazole 198–200 1.82 0.3 in DMSO 8.92 (s, 1H, H3), 8.50 (d, 1H, H6)
5-Nitro-3-(4-pyridinyl)-1H-indazole 240–242 2.15 0.2 in DMSO 8.75 (s, 1H, H7), 8.60 (d, 2H, pyridine)

Biological Activity

4-Nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and the implications of its biological activity based on recent studies.

Chemical Structure and Synthesis

This compound belongs to the indazole family, characterized by a five-membered ring containing nitrogen atoms. The nitro group at the 4-position is crucial for its biological activity. Various synthetic routes have been developed to obtain this compound, including palladium-catalyzed reactions that allow for selective arylation at the C3 or C7 positions of the indazole ring, demonstrating the compound's versatility in chemical modifications .

Antitumor Activity

Recent research has highlighted the antitumor potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects against various cancer cell lines, including:

  • IC50 Values :
    • Against HCT116 colon cancer cells: IC50 values in the low micromolar range.
    • Other derivatives exhibited IC50 values as low as 0.64 μM against multiple myeloma cell lines .

The structure-activity relationship (SAR) studies indicate that modifications at the 4-position enhance potency against specific cancer targets, such as FGFR1 and IDO1 .

Antiparasitic Activity

This compound derivatives have also demonstrated notable antiparasitic properties. A study reported that certain derivatives exhibited remarkable trichomonacidal activity against Trichomonas vaginalis at concentrations as low as 10 μg/mL. Additionally, some compounds showed moderate antichagasic activity .

Case Studies

Several case studies illustrate the pharmacological effects of this compound:

  • Antitumor Efficacy :
    • A study evaluated a series of nitroindazoles, revealing that specific substitutions at the 4-position led to enhanced cytotoxicity in various cancer models, with particular focus on their mechanism involving apoptosis induction .
  • Inhibition of Enzymatic Activity :
    • Research demonstrated that this compound derivatives effectively inhibited enzymes involved in tumor progression, such as IDO1, with IC50 values around 5.3 μM, indicating potential for therapeutic applications in oncological settings .

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitro group is believed to facilitate interactions with enzyme active sites, enhancing inhibitory effects on targets like FGFR and IDO.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : Compounds derived from this compound have been shown to trigger apoptotic pathways in malignant cells .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntitumorHCT116 (colon cancer)~0.64 μM
AntiparasiticTrichomonas vaginalis10 μg/mL
Enzyme InhibitionIDO15.3 μM
AnticancerMultiple Myeloma~0.64 μM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Nitro-1H-indazole, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via nitration of 1H-indazole using mixed acids (e.g., HNO₃/H₂SO₄). Optimization involves controlling nitration temperature (0–5°C) and stoichiometry to minimize byproducts like 5- or 6-nitro isomers . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield improvements (~70–80%) are achievable using regioselective catalysts (e.g., zeolites) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substitution patterns; the nitro group deshields adjacent protons (e.g., H-3 and H-7 in 1H-indazole ring) .
  • XRD : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves nitro group orientation and hydrogen bonding. WinGX/ORTEP software visualizes anisotropic displacement parameters .
  • MS : High-resolution mass spectrometry validates molecular weight (C₇H₅N₃O₂; theoretical 163.13 g/mol) .

Q. What preliminary pharmacological screening models are suitable for assessing this compound’s bioactivity?

  • Methodology : In vitro assays include kinase inhibition (e.g., PKA/PKC isoforms) and cytotoxicity (MTT assay on cancer cell lines). Dose-response curves (IC₅₀ values) and selectivity indices compare nitroindazole derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of 1H-indazole derivatives be addressed computationally?

  • Methodology : Density Functional Theory (DFT) predicts electrophilic aromatic substitution pathways. Solvent effects (e.g., acetic acid vs. sulfuric acid) and transition-state stabilization are modeled using Gaussian or ORCA software. Experimental validation via HPLC monitors isomer ratios .

Q. What strategies improve the refinement of this compound’s crystal structure using SHELX?

  • Methodology :

  • Data collection : High-resolution (<1.0 Å) data reduces overfitting. SHELXC/D/E pipelines handle twinning or pseudo-symmetry .
  • Refinement : Anisotropic displacement parameters for nitro groups; restraints on aromatic ring planarity. Use SHELXL’s PART command to model disorder .
  • Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure accuracy .

Q. How should contradictory data in biological activity assays (e.g., conflicting IC₅₀ values) be analyzed?

  • Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) . Statistical tools (e.g., Grubbs’ test for outliers) and dose-response replications identify experimental variability. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What structural modifications enhance this compound’s selectivity for kinase targets?

  • Methodology :

  • SAR studies : Introduce substituents at N-1 (e.g., benzyl groups) or C-3 (halogens) to modulate steric/electronic effects .
  • Docking simulations : AutoDock Vina predicts binding poses in ATP-binding pockets. Compare with co-crystal structures of related inhibitors .

Q. How do metabolic pathways affect this compound’s stability in vivo?

  • Methodology : Liver microsome assays (human/rat) identify primary metabolites (e.g., nitro-reduction to amine). LC-MS/MS tracks degradation products. CYP450 isoform-specific inhibitors (e.g., ketoconazole) pinpoint metabolic enzymes .

Q. Guidelines for Methodological Rigor

  • Crystallography : Use SHELXL’s TWIN/BASF commands for twinned data .
  • Synthesis : Report yields, purity (HPLC ≥95%), and isomer ratios .
  • Biological Assays : Include positive/negative controls and replicate experiments (n ≥ 3) .

Properties

IUPAC Name

4-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-3-1-2-6-5(7)4-8-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTVZVUYPVQEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183637
Record name Indazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-40-7
Record name 4-Nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2942-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitroindazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitroindazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROINDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ML8W90BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-3-nitroaniline (2.27 g, 14.91 mmol) in acetic acid (60 mL) was added a solution of sodium nitrite (1.13 g, 1.1 eq.) in water (5 mL). After 2 hours, the deep red solution was poured onto ice/water and the precipitate collected by filtration to yield 4-nitro-1H-indazole (67) (1.98 g, 81%).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-methyl-3-nitro aniline (200 g, 1.315 moles), acetic acid (8000 ml) was cooled to 15-20° C. and a solution of sodium nitrite (90.6 g, 1.315 moles) in water (200 ml) was slowly added over 30 min. After the addition, the reaction temp. was increased to 25-30° C. and the reaction was stirred at this temp for 2-3 h. Reaction progress was monitored by TLC and after completion of reaction product was filtered and residue was washed with acetic acid (1000 ml). Acetic acid was distilled under vacuum (550 mm of Hg) below 80° C. and water (8000 ml) was added, cooled to 25-30° C. and stirred for 30 min. The slurry was filtered and washed with water (1000 ml). Crude product was dried under heating at 70-80° C. for 2 hours, then was taken in 5% ethyl acetate/n-hexane (100:2000 ml) solution and stirred for 1-1.5 h at ambient temperature. The suspension was filtered and washed with 5% ethyl acetate/n-hexane mixture (25:475 ml). The product obtained was dried under vacuum at below 80° C. for 10-12 h to give 4-nitro-1H-indazole as a brown solid (150 g, 70%): mp: 200-203° C.; 1H NMR (200 MHz, CDCl3) δ 13.4 (br, 1H), 8.6 (s, 1H), 8.2-7.95 (dd, 2H), 7.4 (m, 1H). ESMS m/z 164 (M+1). Purity: 95% (HPLC)
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
8000 mL
Type
reactant
Reaction Step One
Quantity
90.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Alternatively, to a 4-necked 5-L jacketed round bottom flask fitted with a mechanical stirrer and a thermocouple was charged the nitroaniline (100 g, 1.0 equiv.) and acetic acid (2000 mL). The solution was cooled to 14° C. A chilled to ˜1° C. (ice-water bath) solution of sodium nitrite (100 g, 2.2 equiv.) in water (250 mL) was added quickly in one portion. The internal temperature rose from 14° C. to 27.6° C. over 5 min., stayed at this temperature for 5 min. before gradually cooling to 15° C. The mixture was stirred for 24 h after which it was concentrated in vacuo to an approximate volume of 500 mL. The residue was reslurried in water (1800 mL) at ambient temperature for 21 hours. The orange solid was filtered, washed with water (3×250 mL), and dried in a vacuum oven at 70° C. to afford 97.0 g of 4-nitroindazole as a bright orange solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The isomeric mixture of 1-benzyl-4-nitroindazole and 2-benzyl-4-nitroindazole obtained by the benzylation of 4-nitroindazole is reduced with hydrazine and Raney nickel in methanol and subsequently heated with excess sodium hydrogen sulphite in water. The 1-benzyl-4-aminoindazole (m.p. 73°-75° C.) thereby remains undissolved. Upon acidifying the solution, 2-benzyl-4-hydroxyindazole precipitates out and is obtained in the form of colorless crystals; m.p. 172°-174° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-benzyl-4-nitroindazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.